molecular formula C13H10Br2 B14608001 4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene CAS No. 60154-56-5

4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene

Cat. No.: B14608001
CAS No.: 60154-56-5
M. Wt: 326.03 g/mol
InChI Key: VSSCFCJGOXOVCP-UHFFFAOYSA-N
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Description

4,10-Dibromobicyclo[551]trideca-1,3,5,7,9,11-hexaene is a chemical compound known for its unique bicyclic structure This compound contains a twelve-membered ring with two bromine atoms attached at the 4th and 10th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene typically involves the bromination of bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene. This can be achieved through the reaction of the parent compound with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.

    Reduction Reactions: Reduction of the double bonds within the ring system can lead to the formation of saturated bicyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaenes.

    Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.

    Reduction Reactions: Products include saturated bicyclic compounds.

Scientific Research Applications

4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene involves its interaction with molecular targets through its bromine atoms and double bonds. The bromine atoms can participate in halogen bonding, while the double bonds can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene: The parent compound without bromine substitution.

    4,10-Dichlorobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene: A similar compound with chlorine atoms instead of bromine.

    4,10-Diiodobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene: A similar compound with iodine atoms instead of bromine.

Uniqueness

4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential applications. The bromine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

60154-56-5

Molecular Formula

C13H10Br2

Molecular Weight

326.03 g/mol

IUPAC Name

4,10-dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene

InChI

InChI=1S/C13H10Br2/c14-12-5-1-10-2-6-13(15)8-4-11(9-10)3-7-12/h1-8H,9H2

InChI Key

VSSCFCJGOXOVCP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C(C=CC1=CC=C(C=C2)Br)Br

Origin of Product

United States

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